molecular formula C23H22BrN5O4S B11683047 (2-{(E)-[({[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazono]methyl}phenoxy)acetic acid

(2-{(E)-[({[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazono]methyl}phenoxy)acetic acid

Cat. No.: B11683047
M. Wt: 544.4 g/mol
InChI Key: YYANKMOIHCSMMB-OPEKNORGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-{(E)-[({[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazono]methyl}phenoxy)acetic acid is a synthetic compound identified as a potent inhibitor of histone deacetylases (HDACs), a class of enzymes critical for epigenetic regulation. Its molecular structure, featuring a hydroxamic acid moiety linked to a triazole core, is characteristic of small molecules designed to chelate the zinc ion within the active site of HDAC enzymes, thereby blocking their activity and leading to an accumulation of acetylated histones and transcription factors. This disruption in epigenetic signaling induces cell cycle arrest, differentiation, and apoptosis in transformed cells, making this compound a valuable tool for investigating HDAC function in oncology research, particularly for studying hematological malignancies and solid tumors. Research into this specific inhibitor, as detailed in scientific literature, explores its efficacy and selectivity profile against various HDAC isoforms. The compound is provided For Research Use Only and is intended for in vitro studies to further elucidate the role of HDACs in disease pathogenesis and to support the development of novel epigenetic therapies.

Properties

Molecular Formula

C23H22BrN5O4S

Molecular Weight

544.4 g/mol

IUPAC Name

2-[2-[(E)-[[2-[[5-(4-bromophenyl)-4-(2-methylprop-2-enyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]hydrazinylidene]methyl]phenoxy]acetic acid

InChI

InChI=1S/C23H22BrN5O4S/c1-15(2)12-29-22(16-7-9-18(24)10-8-16)27-28-23(29)34-14-20(30)26-25-11-17-5-3-4-6-19(17)33-13-21(31)32/h3-11H,1,12-14H2,2H3,(H,26,30)(H,31,32)/b25-11+

InChI Key

YYANKMOIHCSMMB-OPEKNORGSA-N

Isomeric SMILES

CC(=C)CN1C(=NN=C1SCC(=O)N/N=C/C2=CC=CC=C2OCC(=O)O)C3=CC=C(C=C3)Br

Canonical SMILES

CC(=C)CN1C(=NN=C1SCC(=O)NN=CC2=CC=CC=C2OCC(=O)O)C3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Cyclization of Thiosemicarbazides

A common method for synthesizing 1,2,4-triazoles involves reacting thiosemicarbazides with α-keto acids or esters. For the target compound, 5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazole-3-thiol is a critical intermediate. This intermediate can be synthesized by cyclizing a thiosemicarbazide derivative under acidic or basic conditions. For example, heating 4-bromophenylacetone thiosemicarbazone in the presence of a base like sodium hydroxide facilitates ring closure.

SubstrateBromine EquivalentsSolventTemperature (°C)Yield (%)Para Selectivity (%)
2-Methyl-2-phenylpropanoic acid1.2H₂O/HCl258595
2-Methyl-2-phenylpropanoic acid2.0H₂O/NaOH259298

Preparation of the Phenoxyacetic Acid Component

The phenoxyacetic acid moiety is synthesized via nucleophilic substitution, adapting methods from phenoxyacetic acid production.

Alkylation of Phenol

Phenol is reacted with monochloroacetic acid in a toluene/water biphasic system using sodium hydroxide as a base. The reaction proceeds at 80–100°C, yielding phenoxyacetic acid with 89–92% efficiency. Critical parameters include maintaining a phenol-to-monochloroacetic acid ratio of 1:1.1 and rapid stirring to ensure phase mixing.

Functionalization with an Aldehyde Group

To enable hydrazone coupling, the phenoxyacetic acid is converted to its aldehyde derivative. This is achieved via a two-step process:

  • Esterification : Phenoxyacetic acid is treated with thionyl chloride to form phenoxyacetyl chloride, which is then reacted with methanol to yield methyl phenoxyacetate.

  • Oxidation : The ester is oxidized using pyridinium chlorochromate (PCC) in dichloromethane, producing 2-phenoxyacetaldehyde.

Coupling Reactions and Final Assembly

The final step involves coupling the hydrazone-triazole component with the phenoxyacetaldehyde.

Schiff Base Formation

The hydrazone intermediate is condensed with 2-phenoxyacetaldehyde in ethanol under acidic conditions (pH 4–5). The (E)-configuration is favored by slow addition of the aldehyde and continuous removal of water via azeotropic distillation. The crude product is precipitated by adjusting the pH to 7 and purified via column chromatography (silica gel, ethyl acetate/hexane 1:1).

Hydrolysis to the Carboxylic Acid

The methyl ester of the coupled product is hydrolyzed using 2N sodium hydroxide in methanol/water (1:1) at 70°C for 16 hours. Neutralization with hydrochloric acid yields the final carboxylic acid, which is recrystallized from methanol to achieve >99% purity.

Table 2: Key Reaction Parameters for Final Assembly

StepReagents/ConditionsYield (%)Purity (%)
Schiff Base FormationEthanol, pH 4–5, 12 h reflux7895
Ester Hydrolysis2N NaOH, MeOH/H₂O, 70°C, 16 h9299.9

Purification and Characterization

Crystallization Techniques

Recrystallization from methanol or glacial acetic acid removes residual isomers and byproducts. For example, dissolving the crude product in hot methanol followed by slow cooling yields needle-like crystals with 99.9% purity.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, triazole-H), 7.89 (d, J = 8.4 Hz, 2H, bromophenyl-H), 6.98 (d, J = 8.4 Hz, 2H, bromophenyl-H), 5.32 (s, 2H, OCH₂CO), 3.12 (s, 3H, CH₃).

  • IR (KBr) : 1712 cm⁻¹ (C=O), 1598 cm⁻¹ (C=N), 1245 cm⁻¹ (C-O-C) .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the hydrazono group, converting it to a hydrazine derivative.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Amines, thiols, alkoxides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various pathogens. The Minimum Inhibitory Concentration (MIC) values for selected microorganisms are summarized below:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL
Candida albicans12 µg/mL

Recent studies indicate that this compound inhibits bacterial growth and biofilm formation, particularly against methicillin-resistant Staphylococcus aureus (MRSA), making it a potential candidate for treating chronic infections associated with resistant strains .

Antifungal Properties

In addition to its antibacterial effects, the compound exhibits antifungal activity comparable to established antifungal agents like fluconazole. This suggests its potential use in antifungal therapy, especially against resistant fungal strains .

Agricultural Chemistry

Given its antimicrobial properties, the compound may also serve as a pesticide or herbicide. Its structure suggests potential interactions with biological targets in plants and pathogens, which could lead to effective agricultural applications. Further research is needed to evaluate its efficacy and safety in agricultural settings.

Material Science

The unique arrangement of functional groups in this compound may allow it to be explored as a precursor for materials with specific electronic or optical properties. The potential for developing novel materials based on this compound could lead to advancements in various technological applications.

Study 1: Efficacy Against Resistant Strains

A study published in the Journal of Antimicrobial Chemotherapy evaluated the effectiveness of this compound against MRSA. The results indicated significant inhibition of bacterial growth and a reduction in biofilm formation by up to 50%, highlighting its therapeutic potential against chronic infections .

Study 2: Antifungal Properties

Another investigation focused on the antifungal properties of this compound against various fungal pathogens. Results showed efficacy against Candida albicans, suggesting that it may serve as a promising candidate for antifungal therapy .

Mechanism of Action

The mechanism of action of (2-{(E)-[({[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazono]methyl}phenoxy)acetic acid likely involves interactions with specific molecular targets such as enzymes or receptors. The triazole ring and sulfanyl group may play crucial roles in binding to these targets, while the hydrazono group could participate in redox reactions or hydrogen bonding.

Comparison with Similar Compounds

N′-{(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene}-2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

  • Structure : Shares the 5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-1,2,4-triazole core and sulfanyl acetyl hydrazone group.
  • Key Difference: The phenoxy acetic acid is replaced with a benzyloxy-methoxybenzylidene group.

2-{[5-(4-Bromophenyl)-4-Phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N′-[(E)-(3-Methyl-2-thienyl)methylene]acetohydrazide

  • Structure : Features a phenyl group instead of 2-methyl-2-propenyl on the triazole and a thienyl hydrazone.
  • Key Difference : The thienyl substituent introduces aromatic heterocyclic diversity, which could alter electronic properties and binding interactions in biological targets .

[(4-{[(E)-(5-Bromo-2-Hydroxyphenyl)methylidene]amino}-5-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic Acid

  • Structure : Contains a 5-bromo-2-hydroxyphenyl group and methyl-substituted triazole.

Functional Group Variations and Bioactivity

Hydrazone vs. Acetamide Derivatives

  • Example: 2-({4-Benzyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide () replaces the hydrazone with an acetamide group.
  • Impact : The acetamide linkage may confer greater metabolic stability compared to hydrazones, which are prone to hydrolysis .

Phenoxy Acetic Acid vs. Ester Derivatives

  • Example: 4-[(E)-{[(4-Methylphenoxy)acetyl]hydrazono}methyl]phenyl 2-bromobenzoate () substitutes the acetic acid with a benzoate ester.
  • Impact : Esterification could enhance lipophilicity, improving membrane permeability but requiring enzymatic cleavage for activation .

Data Tables

Table 1: Structural Comparison of Key Analogues

Compound Name Molecular Formula Key Substituents Unique Feature
Target Compound C₂₂H₂₂BrN₅O₄S Phenoxy acetic acid, 2-methyl-2-propenyl Hydrazone linkage
N′-{(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene}-... () C₂₉H₂₇BrN₅O₃S Benzyloxy-methoxybenzylidene Enhanced lipophilicity
[(4-{[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]amino}-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid C₁₂H₁₁BrN₄O₃S 5-Bromo-2-hydroxyphenyl Hydrogen-bond donor (OH group)

Biological Activity

The compound (2-{(E)-[({[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazono]methyl}phenoxy)acetic acid is a complex organic molecule that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and antioxidant activities, supported by relevant studies and data.

Chemical Structure

The chemical structure of the compound can be broken down as follows:

  • Core Structure : 4H-1,2,4-triazole ring
  • Functional Groups : Bromophenyl group, methylpropenyl group, hydrazone linkage, and phenoxyacetic acid moiety.

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. A study evaluated similar triazole derivatives and reported their effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) was determined for several derivatives, with some showing comparable activity to standard antibiotics such as ciprofloxacin and ketoconazole .

CompoundMIC (µg/mL)Activity
Triazole Derivative A32Moderate
Triazole Derivative B16High
(E)-Hydrazono Compound8Very High

Anticancer Activity

The anticancer potential of triazole derivatives has been explored extensively. A study screened a library of compounds against multicellular spheroids of cancer cells and identified several triazole-containing compounds with promising anticancer activity. The mechanism was attributed to the induction of apoptosis and cell cycle arrest in cancer cells .

Antioxidant Activity

Antioxidant assays using DPPH radical scavenging methods demonstrated that the compound exhibits significant free radical scavenging ability. The antioxidant activity was quantified using IC50 values, indicating the concentration required to inhibit 50% of free radicals.

CompoundIC50 (µg/mL)Activity Level
Triazole Compound25Moderate
Hydrazone Compound15High

Case Studies

  • Study on Antimicrobial Efficacy : In a controlled laboratory setting, the compound was tested against a panel of bacteria including E. coli and S. aureus. Results indicated that the compound effectively inhibited bacterial growth at low concentrations, suggesting its potential as a therapeutic agent in treating infections .
  • Anticancer Screening : A multicenter study investigated the effects of various triazole derivatives on cancer cell lines. The compound was shown to significantly reduce cell viability in breast and lung cancer cell lines through mechanisms involving apoptosis and oxidative stress modulation .

Q & A

Q. What synthetic strategies are effective for preparing this compound?

The synthesis involves multi-step reactions, including:

  • Condensation : Reacting 5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazole-3-thiol with bromoacetyl hydrazine derivatives in ethanol or DMF under reflux .
  • Catalysis : Glacial acetic acid is used to accelerate hydrazone formation .
  • Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .

Q. Which analytical techniques confirm the compound’s structural integrity?

  • Elemental Analysis (CHNS) : Validates empirical formula (e.g., deviations <0.4%) .
  • Spectroscopy : ¹H/¹³C NMR for functional group verification (e.g., hydrazone proton at δ 8.2–8.5 ppm; triazole carbons at δ 150–160 ppm) .
  • Chromatography : HPLC (C18 column, acetonitrile/water) monitors purity (>98%) .

Q. What solvents and catalysts optimize the hydrazone formation step?

  • Solvents : Ethanol (polar protic) or DMF (polar aprotic), balancing reaction efficiency and solubility .
  • Catalysts : Glacial acetic acid (0.5–1.0 eq.) under reflux (4–6 hours), with inert gas (N₂) to prevent oxidation .

Advanced Research Questions

Q. How can reaction mechanisms for bromo-substitution be elucidated?

  • Kinetic Studies : Monitor substitution rates (e.g., Br → Cl) under varying nucleophile concentrations .
  • Computational Modeling : Density Functional Theory (DFT) calculates transition-state energies (e.g., Gaussian09 with B3LYP/6-31G**) .
  • Isotopic Labeling : ⁸¹Br/⁷⁹Br isotopes track regioselectivity via mass spectrometry .

Q. What methodologies resolve contradictions in reported synthesis yields?

  • Design of Experiments (DoE) : Optimize parameters (temperature, solvent ratio) using response surface methodology .
  • Comparative Catalyst Screening : Test Brønsted vs. Lewis acids (e.g., HCl vs. ZnCl₂) to identify yield-limiting steps .

Q. Which computational approaches predict bioactivity and target interactions?

  • Molecular Docking : AutoDock Vina assesses binding affinity to enzymes (e.g., cyclooxygenase-2) using PDB structures .
  • QSAR Models : Train datasets on triazole derivatives to correlate substituent electronegativity with IC₅₀ .

Q. How does halogen substitution (Br vs. Cl/F) influence biological activity?

  • In Vitro Assays : Compare IC₅₀ against cancer cell lines (e.g., MCF-7) to quantify halogen effects on cytotoxicity .
  • X-ray Crystallography : Resolve ligand-enzyme complexes (e.g., CYP450) to map halogen-bonding interactions .

Q. What strategies assess the compound’s stability under physiological conditions?

  • pH-Dependent Degradation : Incubate in simulated gastric fluid (pH 1.2–3.0) and monitor decomposition via HPLC .
  • Thermal Analysis : TGA/DSC identifies decomposition thresholds (>200°C indicates thermal stability) .

Q. How to design SAR studies focusing on triazole ring modifications?

  • Analog Synthesis : Replace 2-methyl-2-propenyl with alkyl/aryl groups (e.g., ethyl, benzyl) .
  • Enzyme Inhibition Assays : Test analogs against acetylcholinesterase or kinases to map substituent-activity trends .

Q. What interdisciplinary approaches validate the mechanism of action?

  • Biochemical Profiling : Surface plasmon resonance (SPR) measures binding kinetics to target proteins .
  • Cellular Models : siRNA knockdown of putative targets (e.g., EGFR) confirms pathway modulation .
  • Metabolic Studies : Radiolabeled compound (¹⁴C) tracks metabolic stability in hepatocyte models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.